
3-chloro-N-(3-nitrophenyl)propanamide
Descripción general
Descripción
3-chloro-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Immunomodulatory Activities
- Synthesis and Immunomodulatory Potential : 3-chloro-N-(3-nitrophenyl)propanamide derivatives, such as N-aryl-3-(indol-3-yl)propanamides, have been synthesized and found to exhibit significant immunosuppressive activities. These activities were evident in both in vitro and in vivo assays, including murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).
Pharmacokinetic and Metabolic Studies
- Pharmacokinetics and Metabolism in Preclinical Studies : Compounds related to this compound, such as S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], have been investigated for their pharmacokinetic properties and metabolic profiles in preclinical studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of such compounds (Wu et al., 2006).
Spectroscopic Analysis and Molecular Structure
- Spectroscopic Study for Molecular Conformation : Detailed spectroscopic studies, such as FTIR spectroscopy, have been conducted on N-monosubstituted propanamides, including this compound derivatives. These studies help in understanding the conformational structures of these molecules (Antonović et al., 1997).
Antimicrobial Applications
- Potential in Antimicrobial Therapy : Some derivatives of this compound have been studied for their potential in antimicrobial therapy. For example, their effectiveness against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus has been explored, suggesting potential applications in antibacterial treatments (Edobor-Osoh et al., 2019).
Asymmetric Synthesis and Drug Development
- Role in Asymmetric Synthesis for Drug Development : this compound derivatives have been used in asymmetric synthesis processes, particularly in the development of antidepressant drugs. These processes involve the use of microbial reductases and aim at producing chiral intermediates for pharmaceutical applications (Choi et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies for Molecular Insights : Crystallographic studies of compounds structurally related to this compound provide insights into their molecular arrangements and interactions, which are crucial for understanding their chemical behavior and potential applications (de Souza et al., 2005).
Propiedades
IUPAC Name |
3-chloro-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXXXEHIXFYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B2730126.png)
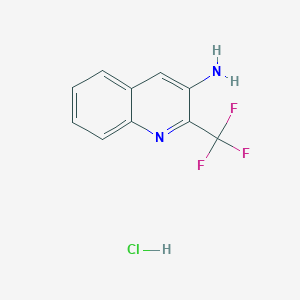
![2-Chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide](/img/structure/B2730128.png)

![(1S,2S,4S)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/no-structure.png)
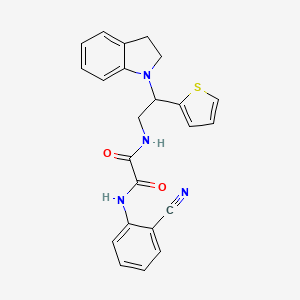
![N-(tert-butyl)-2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2730135.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2730137.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide](/img/structure/B2730139.png)
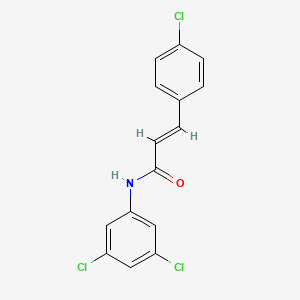
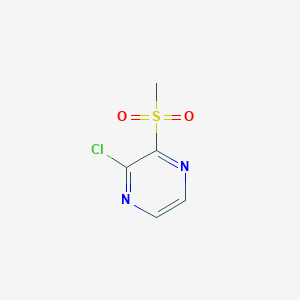
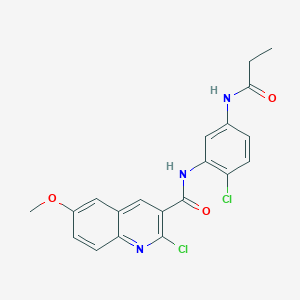
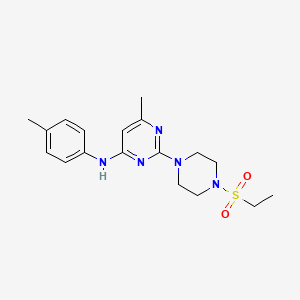
![N-(1-cyanocyclopentyl)-2-{[6-ethyl-3-(3-methoxypropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730147.png)
